An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural features are of interest to researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known chemical properties, a putative synthesis protocol based on established chemical reactions for related compounds, and a discussion of the potential biological relevance of the broader N-substituted benzamide chemical class. Due to the absence of specific biological data for this compound, this document serves as a foundational resource for researchers interested in its synthesis and potential future investigation.
Chemical and Physical Properties
N-(2-hydroxyethyl)-4-methoxybenzamide is a small molecule with the chemical formula C10H13NO3. Its key identifiers and physicochemical properties are summarized in the table below. These properties are primarily derived from computational predictions and information available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1] |
| CAS Number | 57728-69-5 | - |
| IUPAC Name | N-(2-hydroxyethyl)-4-methoxybenzamide | PubChem[1] |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | PubChem[1] |
| Predicted XlogP | 0.1 | PubChem[1] |
| Predicted Molar Refractivity | 52.3 cm³ | - |
| Predicted Polar Surface Area | 58.6 Ų | - |
Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide
While specific experimental protocols for the synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide are not detailed in peer-reviewed journals, its synthesis can be reliably achieved through standard amidation reactions. Two common and effective methods are proposed below.
Putative Experimental Protocol 1: Acyl Chloride Method
This is a two-step process involving the conversion of 4-methoxybenzoic acid to its more reactive acyl chloride, followed by reaction with ethanolamine.
Step 1: Synthesis of 4-methoxybenzoyl chloride
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To a round-bottom flask, add 4-methoxybenzoic acid (1 equivalent) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 to 1.5 equivalents) dropwise to the solution at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
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Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
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Dissolve ethanolamine (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM) in a separate flask, and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
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Cool the amine solution to 0 °C.
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Add the crude 4-methoxybenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain N-(2-hydroxyethyl)-4-methoxybenzamide.
Putative Experimental Protocol 2: Direct Amide Coupling
This method uses a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often in a one-pot synthesis.
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In a round-bottom flask, dissolve 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or DMF).
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Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
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Optionally, an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be included to improve efficiency and reduce side reactions.
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add ethanolamine (1 equivalent) and a base like TEA or DIPEA (1.1 equivalents) to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC.
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After completion, filter the reaction mixture if a precipitate (like dicyclohexylurea if DCC is used) has formed.
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Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
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Dry the organic layer over an anhydrous salt and concentrate it under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography.[2][3][4][5]
Biological Activity and Potential Applications
There is a notable lack of published research on the specific biological activities of N-(2-hydroxyethyl)-4-methoxybenzamide. However, the benzamide scaffold is a common feature in many biologically active compounds. Various N-substituted benzamides have been investigated for a range of therapeutic applications.
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Anticancer Activity: Some N-substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[6]
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Antimicrobial Activity: Derivatives of benzamide have shown promising results as antibacterial and antifungal agents.
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Neurological and Psychiatric Disorders: The benzamide structure is a key component of some antipsychotic and antiemetic drugs.
It is crucial to emphasize that these activities are characteristic of the broader class of N-substituted benzamides and have not been demonstrated for N-(2-hydroxyethyl)-4-methoxybenzamide itself. Future research would be required to determine if this specific compound exhibits any of these or other biological effects.
Potential Mechanism of Action (Speculative)
Given the interest in benzamides as HDAC inhibitors, a speculative signaling pathway is presented below. This is a generalized representation and is not based on experimental data for N-(2-hydroxyethyl)-4-methoxybenzamide.
In this hypothetical pathway, the benzamide compound could potentially inhibit HDAC enzymes. This inhibition would lead to the hyperacetylation of histone proteins, altering chromatin structure and leading to the transcription of tumor suppressor genes. This, in turn, could induce cell cycle arrest and apoptosis in cancer cells.
Safety and Handling
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Use in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or fumes.
Conclusion and Future Directions
N-(2-hydroxyethyl)-4-methoxybenzamide is a readily synthesizable compound whose biological profile remains to be elucidated. This guide provides a foundational understanding of its chemical properties and potential synthetic routes. The lack of biological data presents a clear opportunity for future research. Key areas for investigation include:
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Screening for Biological Activity: Evaluating the compound against various biological targets, such as cancer cell lines, microbial strains, and specific enzymes like HDACs.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact any observed biological activity.
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Toxicological Evaluation: Assessing the in vitro and in vivo toxicity of the compound to determine its safety profile.
The information presented here serves as a starting point for researchers interested in exploring the potential of this and related benzamide compounds in the field of drug discovery and development.
References
- 1. PubChemLite - N-(2-hydroxyethyl)-4-methoxybenzamide (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
